1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl acetate
Overview
Description
1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl acetate is a synthetic organic compound belonging to the class of pteridines. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. This particular compound is characterized by its unique structure, which includes a pteridine core with two methyl groups and an acetate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl acetate typically involves the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of guanidine with a suitable diketone, such as diacetyl, under acidic conditions.
Acetylation: The final step involves the esterification of the hydroxyl group at the 6 position with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropteridines.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles like amines or thiols replace the acetate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Quinones.
Reduction: Dihydropteridines.
Substitution: Amino or thio derivatives of the pteridine core.
Scientific Research Applications
1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzymatic reactions and as a potential cofactor in various biological processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl acetate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a cofactor, enhancing the catalytic activity of enzymes involved in redox reactions. It may also interact with nucleic acids, influencing gene expression and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine: Lacks the acetate group, making it less reactive in substitution reactions.
6-acetyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine: Similar structure but with an acetyl group instead of an acetate ester, affecting its solubility and reactivity.
Uniqueness
1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl acetate is unique due to its combination of methyl groups and an acetate ester, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(1,3-dimethyl-2,4-dioxopteridin-6-yl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-5(15)18-6-4-11-8-7(12-6)9(16)14(3)10(17)13(8)2/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRFVLANZCVTHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CN=C2C(=N1)C(=O)N(C(=O)N2C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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